5-[(2,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide
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Overview
Description
5-[(2,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide is an organic compound with a complex structure that includes a sulfamoyl group attached to a dimethylphenyl ring and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide typically involves the reaction of 2,5-dimethylphenylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or amines. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
5-[(2,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxybenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-Dimethylphenyl)sulfamoyl]-2-hydroxybenzoic acid
- 5-[(2,5-Dimethylphenyl)sulfamoyl]furan-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-[(2,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-4-5-11(2)14(8-10)18-23(20,21)12-6-7-15(22-3)13(9-12)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVUOZYMLHUQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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